Aceclofenac-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aceclofenac-d4 is a deuterium-labeled derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Aceclofenac is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Aceclofenac in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aceclofenac-d4 involves the incorporation of deuterium atoms into the Aceclofenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the reaction of 2-(2,6-dichlorophenyl)amino benzeneacetic acid with deuterated acetic anhydride under controlled conditions to introduce deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Aceclofenac-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Aceclofenac-d4 is widely used in scientific research for various applications:
Chemistry: Used to study the metabolic pathways and degradation products of Aceclofenac.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Aceclofenac.
Medicine: Used in clinical research to investigate the efficacy and safety of Aceclofenac in different populations.
Industry: Utilized in the development of new formulations and drug delivery systems for Aceclofenac
Mechanism of Action
Aceclofenac-d4, like Aceclofenac, works by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking COX-2, this compound helps alleviate symptoms associated with inflammatory conditions .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation.
Indomethacin: A potent NSAID used for treating severe inflammatory conditions.
Uniqueness: Aceclofenac-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which is not possible with non-labeled compounds .
Properties
Molecular Formula |
C16H13Cl2NO4 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D |
InChI Key |
MNIPYSSQXLZQLJ-SCFZSLNVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.